

# PhosTAC3: A Technical Guide to Discovery, Synthesis, and Mechanism of Action

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## Compound of Interest

Compound Name: *PhosTAC3*

Cat. No.: *B12391895*

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Phosphorylation Targeting Chimeras (PhosTACs) represent a novel class of heterobifunctional molecules designed to induce targeted protein dephosphorylation by recruiting a phosphatase to a specific phosphoprotein substrate. This approach offers a distinct strategy from traditional kinase inhibition, aiming to restore the function of key cellular proteins whose activities are regulated by their phosphorylation state. This technical guide provides an in-depth overview of **PhosTAC3**, a member of the PhosTAC family, focusing on its discovery, a generalized synthesis pathway, and its mechanism of action in mediating the dephosphorylation of the transcription factor FOXO3a through the recruitment of Protein Phosphatase 2A (PP2A).

## Discovery and Core Concept of PhosTACs

The discovery of PhosTACs stems from the successful precedent of Proteolysis Targeting Chimeras (PROTACs), which induce protein degradation.[1] PhosTACs, however, are engineered to achieve a different outcome: the targeted removal of phosphate groups from a protein of interest (POI).[1] This is accomplished by a bifunctional molecule that simultaneously binds to a phosphatase and the target phosphoprotein, thereby forming a ternary complex that facilitates the dephosphorylation event.[1] This strategy can potentially restore the activity of tumor suppressor proteins that are inactivated by phosphorylation.[2]

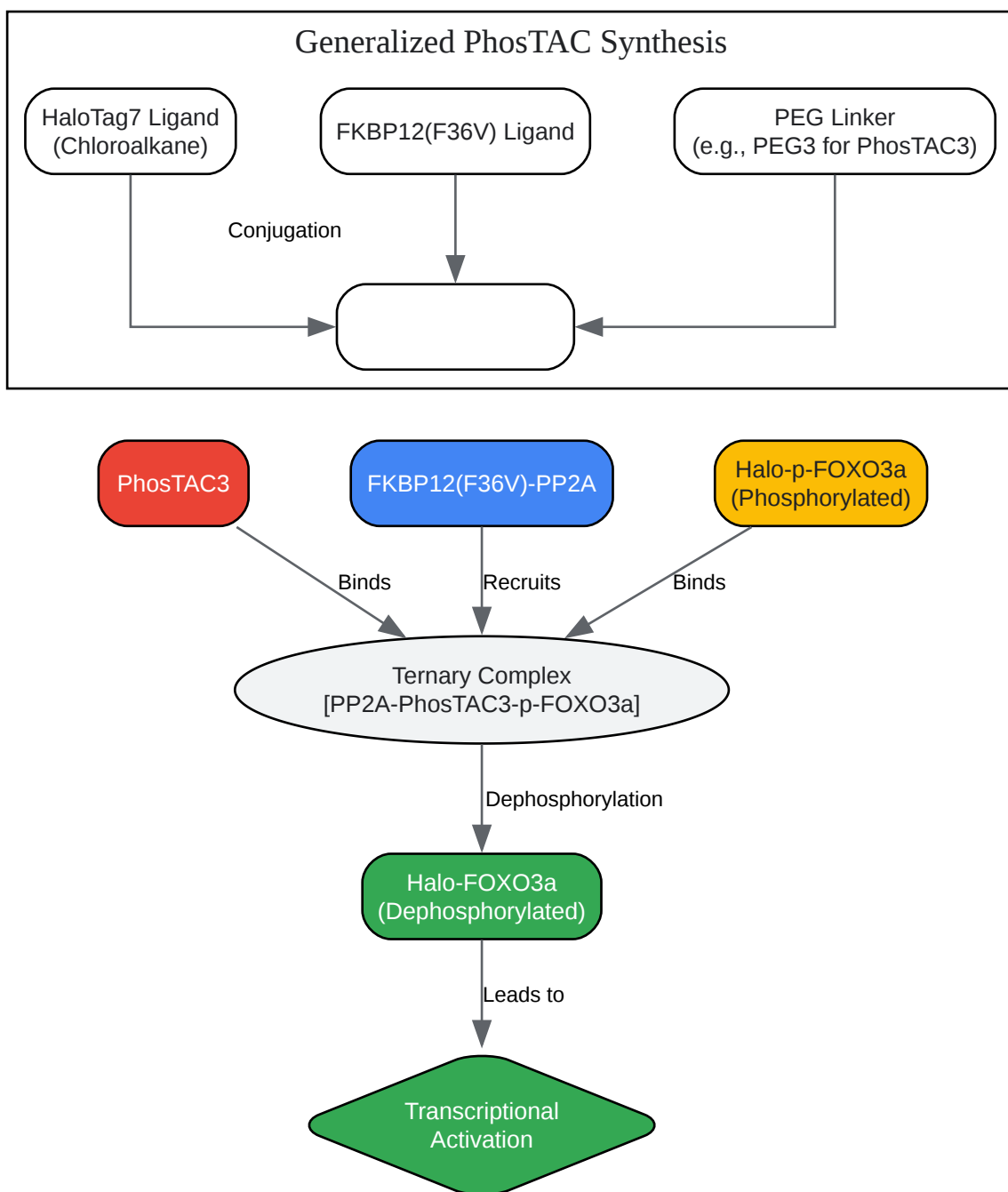
**PhosTAC3** was developed as part of a series of PhosTACs with varying polyethylene glycol (PEG) linker lengths to investigate the impact of linker size on the efficiency of ternary complex formation and subsequent dephosphorylation.[1] The core design of these PhosTACs involves a ligand that binds to a HaloTag7-fused target protein and another ligand that recruits a fusion protein of FKBP12(F36V) and the scaffolding A subunit of the PP2A holoenzyme.

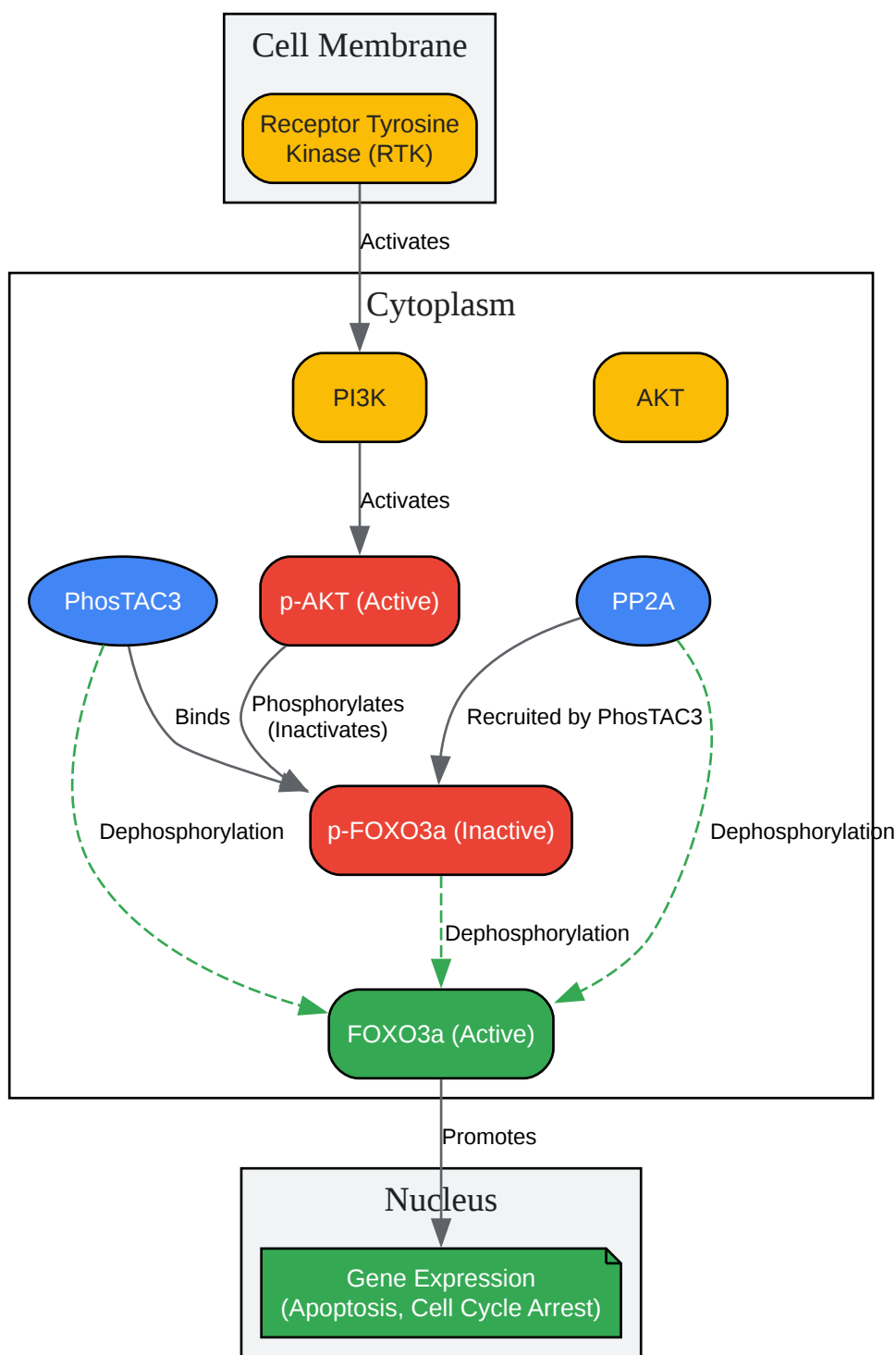
## Generalized Synthesis Pathway of PhosTACs

The synthesis of PhosTACs, including **PhosTAC3**, involves the covalent linkage of three key components: a ligand for the target protein, a ligand for the phosphatase, and a linker of variable length. In the proof-of-concept studies, a chloroalkane HaloTag7 ligand was used to target the protein of interest, and a ligand for the FKBP12(F36V) fusion protein was used to recruit the PP2A phosphatase.

A generalized synthetic approach is as follows:

- **Synthesis of Linker-equipped Ligands:** The HaloTag7 ligand and the FKBP12(F36V) ligand are individually synthesized with a reactive functional group that allows for their conjugation to the PEG linker.
- **Linker Conjugation:** The two ligands are then covalently attached to the ends of a PEG linker of a specific length. For **PhosTAC3**, a PEG3 linker is utilized.
- **Purification and Characterization:** The final PhosTAC conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.





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## References

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